2-[5-(4-Methylsulfonylphenyl)tetrazol-2-yl]acetic acid
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Overview
Description
2-[5-(4-Methylsulfonylphenyl)tetrazol-2-yl]acetic acid is a chemical compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(4-Methylsulfonylphenyl)tetrazol-2-yl]acetic acid typically involves the reaction of 4-methylsulfonylphenylhydrazine with sodium azide and triethyl orthoformate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often incorporating advanced purification methods such as high-performance liquid chromatography (HPLC) and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[5-(4-Methylsulfonylphenyl)tetrazol-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazole ring can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential use as a drug candidate for treating bacterial infections and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[5-(4-Methylsulfonylphenyl)tetrazol-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities.
Tetrazole derivatives: Other tetrazole derivatives, such as losartan and candesartan, are used as angiotensin II receptor blockers in the treatment of hypertension.
Uniqueness
2-[5-(4-Methylsulfonylphenyl)tetrazol-2-yl]acetic acid is unique due to its specific chemical structure, which combines the tetrazole ring with a methylsulfonylphenyl group. This unique structure contributes to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
695201-66-2 |
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Molecular Formula |
C10H10N4O4S |
Molecular Weight |
282.27 |
IUPAC Name |
2-[5-(4-methylsulfonylphenyl)tetrazol-2-yl]acetic acid |
InChI |
InChI=1S/C10H10N4O4S/c1-19(17,18)8-4-2-7(3-5-8)10-11-13-14(12-10)6-9(15)16/h2-5H,6H2,1H3,(H,15,16) |
InChI Key |
WPMKGMLGEHKJJU-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)O |
solubility |
not available |
Origin of Product |
United States |
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